molecular formula C14H17NO4 B1348994 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 510739-83-0

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No. B1348994
M. Wt: 263.29 g/mol
InChI Key: ZMEVUKYYWCUUJF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the methoxybenzoyl group, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid often involves multi-step synthetic routes. For instance, an improved synthesis of a piperidine derivative is described, which starts from commercially available 4-amino-1-benzylpiperidine and proceeds through several steps to yield the target compound with high yield . This suggests that the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid could also be achieved through a similar multi-step approach, possibly involving the condensation of a suitable piperidine intermediate with 4-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidine ring and methoxybenzoyl group has been studied using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the piperidine ring can adopt different conformations, such as the chair or envelope conformation, which can influence the overall molecular geometry and potentially the biological activity of the compound.

Chemical Reactions Analysis

The reactivity of the piperidine ring and the methoxybenzoyl group in chemical reactions is not directly discussed in the provided papers. However, piperidine rings are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions, which could be relevant for the modification and derivatization of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, such as solubility, melting point, and crystal packing, can be influenced by the presence of functional groups and the overall molecular conformation . For example, the presence of strong dipolar groups can affect the crystal packing and intermolecular interactions in the solid state . The piperidine ring's conformation, as well as the orientation of substituents, can also impact these properties .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

A specific example of a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

  • Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • GABA A Receptor Agonist Isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

  • Therapeutic Applications Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and more .

  • Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • GABA A Receptor Agonist Isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

  • Therapeutic Applications Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and more .

Safety And Hazards

Specific safety and hazard information for “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” was not found in the search results.


Future Directions

No specific future directions or applications for “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” were found in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVUKYYWCUUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353323
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

CAS RN

510739-83-0
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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